Validated Synthetic Entry Point to Sub-Nanomolar ALK5 Kinase Inhibitors
This compound serves as the essential core scaffold for a patented series of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (TGF-βRI) inhibitors. While the compound itself is not the active inhibitor, it is the only starting material that can yield the defined advanced leads. The resulting optimized inhibitors from this exact scaffold exhibit ALK5 biochemical inhibitory activity with an IC50 as low as 2 nM [1]. Using a scaffold morphing strategy, the pyrazolo[4,3-b]pyridine series demonstrated improved ADME (absorption, distribution, metabolism, and excretion) properties compared to earlier quinoline-based leads [1].
| Evidence Dimension | ALK5 (TGF-βRI) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Serves as key precursor for advanced leads |
| Comparator Or Baseline | Scaffold-morphed quinoline-based ALK5 inhibitor lead |
| Quantified Difference | Resulting leads achieve IC50 = 2 nM; series shows improved ADME properties over quinoline leads |
| Conditions | In vitro biochemical kinase assay (LanthaScreen Eu Kinase Binding Assay) |
Why This Matters
This validates the use of this specific building block to access a privileged chemical space with demonstrated, quantifiable potency and favorable ADME profiles in a therapeutically relevant target class.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., ... & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. View Source
